2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate
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Overview
Description
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Mechanism of Action
Target of Action
For instance, imidazole-containing compounds are known to interact with alpha1-adrenergic receptors , and thiazole-containing compounds have been associated with antimicrobial, antifungal, and antitumor activities .
Mode of Action
Similar compounds have been found to suppress the cyclooxygenase (cox) enzymes, which are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (pge2), and prostacyclin . This suppression can lead to various downstream effects, including anti-inflammatory and antitumor activities .
Biochemical Pathways
For instance, imidazole-containing compounds have been associated with the inhibition of the epidermal growth factor receptor (EGFR) signal transduction pathway , which plays a crucial role in cell proliferation and DNA synthesis.
Pharmacokinetics
Similar compounds have been found to exhibit acceptable pharmacokinetic profiles . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Similar compounds have been found to exhibit various biological activities, including antimicrobial, antifungal, and antitumor activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with 4-ethylpiperazine under controlled conditions to form the intermediate 2-(4-ethylpiperazin-1-yl)benzo[d]thiazole. This intermediate is then reacted with 4-(piperidin-1-ylsulfonyl)benzoic acid in the presence of coupling agents to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate
- 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(azepan-1-ylsulfonyl)benzoate
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of benzothiazole and piperazine moieties, along with the sulfonyl group, makes it a versatile compound for various applications .
Biological Activity
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula for this compound is C19H22N4O3S, with a molecular weight of approximately 402.56 g/mol. Its structure includes a benzo[d]thiazole ring , an ethylpiperazine moiety , and a piperidinylsulfonyl group , which contribute to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂N₄O₃S |
Molecular Weight | 402.56 g/mol |
Structural Features | Benzothiazole, Piperazine, Sulfonamide |
Research indicates that this compound may act as a potent inhibitor of necroptosis, a form of programmed cell death. This mechanism is particularly relevant in cancer therapies where the regulation of cell death pathways is crucial for effective treatment outcomes. The compound's structural characteristics suggest interactions with specific receptors or enzymes, making it a subject of interest in pharmacological studies.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies have shown it to have minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis, indicating its bactericidal action .
Table 1: Antimicrobial Activity Data
Microorganism | MIC (μM) | Activity Type |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
Enterococcus faecalis | 62.5 - 125 | Bactericidal |
Antifungal Activity
The compound also demonstrates antifungal activity, particularly against Candida species. Studies indicate that it surpasses fluconazole in efficacy, with MIC values showing significant inhibition of biofilm formation .
Table 2: Antifungal Activity Data
Fungus | MIC (μg/mL) | Comparison |
---|---|---|
Candida albicans | <50 | Superior to fluconazole |
Case Studies
One notable study evaluated the efficacy of this compound in combination with existing antimicrobial agents against resistant strains. The results showed enhanced activity when used in conjunction with other antibiotics, suggesting potential for use in combination therapies.
Another study focused on its anticancer properties, revealing that the compound inhibited tumor growth in xenograft models by inducing apoptosis through the modulation of growth factor signaling pathways.
Properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-piperidin-1-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4S2/c1-2-27-14-16-28(17-15-27)25-26-22-11-8-20(18-23(22)34-25)33-24(30)19-6-9-21(10-7-19)35(31,32)29-12-4-3-5-13-29/h6-11,18H,2-5,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTNYSNUFOMQBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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